molecular formula C4H9BrNO5P B1204834 N-Bromoacetylethanolamine phosphate CAS No. 52011-43-5

N-Bromoacetylethanolamine phosphate

Cat. No. B1204834
CAS RN: 52011-43-5
M. Wt: 262 g/mol
InChI Key: MUORYJVNLAHVKL-UHFFFAOYSA-N
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Description

“N-Bromoacetylethanolamine phosphate” is a chemical compound that has been found to act as a specific affinity label for the active center of glucosephosphate isomerase . The inactivation process followed pseudo-first order kinetics, was irreversible, and exhibited rate saturation kinetics with minimal half-lives of inactivation .


Synthesis Analysis

“N-Bromoacetylethanolamine phosphate” has been used in studies on the role of Fru-6-P,2-kinase in the regulation of glycolysis in vivo. It inactivated purified recombinant rat testis-type Fru-6-P,2-kinase as well as Fru-6-P,2-kinase in a rat liver extract .


Molecular Structure Analysis

The crystal structures of phosphoglucose isomerase complexed with 5-phospho-D-arabinonate and “N-bromoacetylethanolamine phosphate” at 2.5- and 2.3-Å resolution, respectively, have been studied . The inhibitors bind to a region within the domains’ interface and interact with a histidine residue (His306) from the other subunit .


Chemical Reactions Analysis

“N-Bromoacetylethanolamine phosphate” has been shown to act as an affinity label for spinach ribulosebisphosphate carboxylase/oxygenase. The inactivation process was correlated directly with the alkylation either of a single lysyl residue (in the presence of M&+) or of 2 different cysteinyl residues .

Scientific Research Applications

Enzyme Inhibition and Affinity Labeling

N-Bromoacetylethanolamine phosphate (BAEP) is primarily used in biochemical research for the affinity labeling and inhibition of various enzymes. It has been effectively used to study enzymes like glucosephosphate isomerase, fructose diphosphate aldolases, and ribulosebisphosphate carboxylase/oxygenase by inactivating them irreversibly. This reagent acts by binding to specific active sites of these enzymes, thus allowing researchers to probe their structures and functions (Gibson, Talent, Gracy, & Hartman, 1977); (Hartman, Suh, Welch, & Barker, 1973); (Schloss & Hartman, 1977).

Study of Hexose Phosphate Binding Sites

BAEP is used to investigate hexose phosphate binding sites in enzymes like fructose-6-P,2-kinase:fructose-2,6-bisphosphatase. By acting as a competitive inhibitor, BAEP helps in understanding the interaction dynamics between the enzyme and its substrates or inhibitors (Sakakibara, Kitajima, Hartman, & Uyeda, 1984).

Affinity Labeling of Glucosephosphate Isomerase

BAEP has also been used to study the active site of glucosephosphate isomerase. This research aids in understanding the enzyme's mechanism and structural biology, potentially contributing to insights into related metabolic pathways (Gibson, Gracy, & Hartman, 1980).

Potential Anticancer Applications

In a more applied context, BAEP and its analogues have been studied for their potential in inhibiting tumor cell growth. By targeting specific enzymes involved in glycolysis, these compounds show promise in cancer research, particularly in exploring new therapeutic avenues (Hirata et al., 2000).

Studying Phosphoglycerate Mutase

BAEP is also utilized in the study of phosphoglycerate mutase, an enzyme involved in glycolysis. The research focuses on understanding the enzyme's mechanism and the role of essential sulfhydryl groups in its activity (Hartman & Norton, 1976).

Mechanism of Action

The substrate and the receptor binding sites of phosphoglucose isomerase and autocrine motility factor are located within close proximity to each other . Based on these complex structures, together with biological and biochemical results, a possible isomerization mechanism for phosphoglucose isomerase has been proposed .

properties

IUPAC Name

2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUORYJVNLAHVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199984
Record name N-Bromoacetylethanolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Bromoacetylethanolamine phosphate

CAS RN

52011-43-5
Record name N-Bromoacetylethanolamine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Bromoacetylethanolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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